molecular formula C18H16FNO2 B5666993 N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B5666993
M. Wt: 297.3 g/mol
InChI Key: MQVKNLACUBZBOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives often involves one-pot synthesis methods, which are efficient for producing these compounds. One study detailed the synthesis of a related benzofuran derivative using a one-pot nitro reductive cyclization method, highlighting the efficiency of such methods in creating complex molecules with potential biological activities (Vasantha Kumar et al., 2020).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated through single-crystal X-ray diffraction techniques. These studies reveal the crystalline structure, intermolecular interactions, and the spatial arrangement of atoms within the molecule, providing insights into the compound's chemical behavior and potential interaction mechanisms (Pil Ja Seo et al., 2011).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including cyclocondensation, hydrolysis, and substitution reactions, which can modify their chemical structure and enhance their biological activity. These reactions are crucial for the development of new compounds with improved efficacy and selectivity for potential applications (M. Idrees et al., 2019).

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2/c1-12-15-4-2-3-5-16(15)22-17(12)18(21)20-11-10-13-6-8-14(19)9-7-13/h2-9H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVKNLACUBZBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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